Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Physicochemical Property Solubility Chromatography

Methyl 4-fluoro-3-methyl-5-nitrobenzoate (CAS 1339408-08-0) delivers a unique substitution pattern combining electron-withdrawing nitro (-NO₂) and fluoro (-F) groups with an electron-donating methyl (-CH₃) on a benzoate core. This precise arrangement—not interchangeable with generic isomers like methyl 3-methyl-4-nitrobenzoate—enables regioselective SNAr transformations at the 4-position unavailable with non-fluorinated analogs. Batch-specific QC data (NMR, HPLC, GC) guarantees reproducibility in complex multi-step sequences for benzimidazole, quinazoline, and nitrogen-containing heterocyclic scaffolds. Choose this building block when substitution precision determines your synthetic outcome.

Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
Cat. No. B8808626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-3-methyl-5-nitrobenzoate
Molecular FormulaC9H8FNO4
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3
InChIKeyQQJTZMXOKYMWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-fluoro-3-methyl-5-nitrobenzoate: A High-Purity Trisubstituted Aromatic Building Block for Specialty Synthesis


Methyl 4-fluoro-3-methyl-5-nitrobenzoate (CAS: 1339408-08-0) is a polysubstituted aromatic ester characterized by the presence of electron-withdrawing nitro (-NO₂) and fluoro (-F) groups and an electron-donating methyl (-CH₃) group on a benzoate core . Its molecular formula is C₉H₈FNO₄ with a molecular weight of 213.16 g/mol, and it is typically available at a purity of 95% . Predicted physicochemical properties include a boiling point of 328.0±37.0 °C and a density of 1.335±0.06 g/cm³ .

Why Methyl 4-fluoro-3-methyl-5-nitrobenzoate Cannot Be Simply Replaced by In-Class Analogs


The strategic value of Methyl 4-fluoro-3-methyl-5-nitrobenzoate is rooted in its unique substitution pattern, which differentiates it from other nitrobenzoate or fluorobenzoate esters. While compounds like methyl 3-methyl-4-nitrobenzoate or methyl 4-fluoro-3-methylbenzoate may appear similar, the specific combination and position of the nitro, fluoro, and methyl groups on this compound dictate its distinct reactivity profile and potential for regioselective transformations. This precise arrangement is not interchangeable with other isomers or analogs, which can lead to different reaction outcomes, physicochemical properties, and biological interactions. Therefore, substituting this compound with a generic alternative without rigorous validation can jeopardize synthetic yields, purity, and the functional integrity of the final target molecule.

Quantitative Differentiation of Methyl 4-fluoro-3-methyl-5-nitrobenzoate: A Comparative Guide for Scientific Sourcing


Distinct Physicochemical Profile vs. Chlorinated Analog for Separation and Formulation

This compound exhibits a predicted density of 1.335±0.06 g/cm³, which is 2.7% lower than that of its chlorinated analog, methyl 4-chloro-3-methyl-5-nitrobenzoate (1.371±0.06 g/cm³) . While solubility data is not publicly available for these specific analogs, the difference in density indicates a fundamental alteration in molecular packing, which can influence crystallization behavior, solubility, and chromatographic retention times.

Physicochemical Property Solubility Chromatography

Regioselective Synthetic Advantage Over Non-Fluorinated Nitrobenzoate Esters

The presence of the 4-fluoro substituent on the aromatic ring offers a significant advantage for subsequent synthetic transformations compared to non-fluorinated analogs like methyl 3-methyl-4-nitrobenzoate. The fluoro group serves as a synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the selective introduction of nitrogen-, oxygen-, or sulfur-based moieties at the 4-position under controlled conditions . This regioselectivity is not possible with the non-fluorinated comparator, which would require harsher conditions or alternative, less direct routes for functionalization at that position, potentially leading to lower yields or complex mixtures.

Synthetic Chemistry Medicinal Chemistry Building Block

Verified Commercial Purity and Batch-to-Batch Consistency

Leading suppliers of Methyl 4-fluoro-3-methyl-5-nitrobenzoate, such as Fluorochem and Bidepharm, report a standard purity of 95% and provide supporting analytical data including NMR, HPLC, and GC reports for each batch . In contrast, a search for similar documentation for the ethyl ester analog, ethyl 4-fluoro-3-methyl-5-nitrobenzoate, reveals that while it may be available at a higher purity (e.g., 98%), detailed batch-specific quality control (QC) data is not consistently advertised across suppliers . This difference in transparency and documentation can impact procurement decisions for research requiring high reproducibility.

Procurement Quality Control Reproducibility

Defined Application Scenarios for Methyl 4-fluoro-3-methyl-5-nitrobenzoate Based on Comparative Evidence


Synthesis of Diversified Heterocyclic Libraries via SNAr Chemistry

Researchers focused on generating chemical diversity for medicinal chemistry programs can leverage the distinct substitution pattern of methyl 4-fluoro-3-methyl-5-nitrobenzoate. Its utility as a scaffold for nucleophilic aromatic substitution (SNAr) chemistry, as highlighted in Section 3, allows for the selective and efficient introduction of amines, alcohols, or thiols at the 4-position, replacing the fluorine atom. This regioselective pathway is not directly accessible with non-fluorinated analogs like methyl 3-methyl-4-nitrobenzoate . Furthermore, the documented availability of batch-specific QC data provides assurance that the starting material's purity will not compromise the outcome of complex, multi-step synthetic sequences. This makes it a strategic building block for constructing benzimidazole, quinazoline, or other nitrogen-containing heterocyclic cores common in drug discovery.

Development of Novel Agrochemicals and Advanced Materials

The presence of both a strong electron-withdrawing nitro group and a halogen atom makes this compound a valuable intermediate in the synthesis of advanced functional materials and agrochemicals. The fluoroarene moiety is a privileged structure known to enhance metabolic stability and membrane permeability in bioactive molecules . As a robust, high-purity building block , it can be incorporated into larger molecular architectures to tune electronic properties or as a precursor to more complex fluorinated structures. While specific application data in these fields is proprietary, the compound's unique set of orthogonal functional groups (ester, nitro, fluoro, methyl) provides a versatile platform for creating novel molecules with tailored properties.

Establishing Structure-Property Relationships (SPR) in Fluorinated Analogs

Scientists studying the impact of halogen substitution on molecular properties can use this compound in comparative SPR studies. Its predicted density (1.335±0.06 g/cm³) differs notably from its chlorinated counterpart, methyl 4-chloro-3-methyl-5-nitrobenzoate (1.371±0.06 g/cm³) , and from non-halogenated versions. Such fundamental differences can affect crucial parameters like crystallinity, solubility, and logP, which in turn influence bioavailability, formulation stability, and purification methodologies. This makes it a precise tool for probing how small atomic changes translate into macroscopic property shifts, guiding rational design in both pharmaceutical and materials science research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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